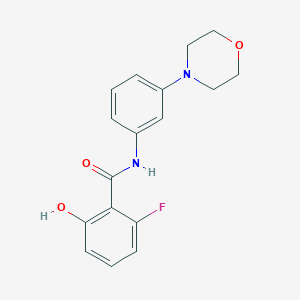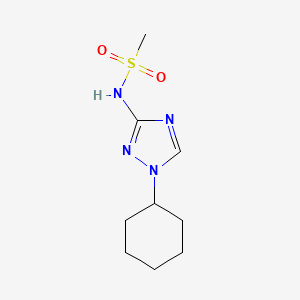
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide, commonly known as CCT, is a chemical compound that has gained significant attention in the field of scientific research. CCT belongs to the family of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
CCT exerts its biological activity by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting this enzyme, CCT disrupts the pH balance of cancer cells, leading to their death. CCT has also been shown to inhibit the growth of fungi and viruses by disrupting their metabolic processes.
Biochemical and Physiological Effects:
CCT has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and pain. CCT has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CCT is its broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of CCT is its low solubility in water, which can make it difficult to administer in vivo. CCT also has a relatively short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of CCT. One area of research is the development of more efficient synthesis methods for CCT. Another area of research is the optimization of CCT's pharmacokinetic properties, such as solubility and half-life. Additionally, future research could focus on the development of CCT-based drug delivery systems, which could improve its therapeutic efficacy. Finally, the potential use of CCT in the treatment of neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, CCT is a promising compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive candidate for further study. While there are limitations to its use, future research could address these limitations and lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of CCT involves the reaction of cyclohexylamine with chloroacetonitrile to form N-(cyclohexyl)-N-(chloroacetyl)amine, which is then reacted with sodium azide to form N-(cyclohexyl)-N-(azidoacetyl)amine. The final step involves the reaction of N-(cyclohexyl)-N-(azidoacetyl)amine with methanesulfonyl chloride to form CCT.
Wissenschaftliche Forschungsanwendungen
CCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antiviral activities. CCT has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-16(14,15)12-9-10-7-13(11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDCLANGAJFSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=N1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
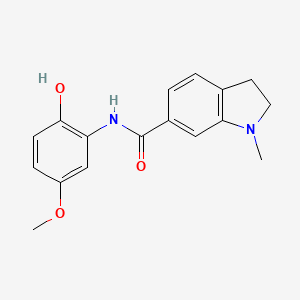
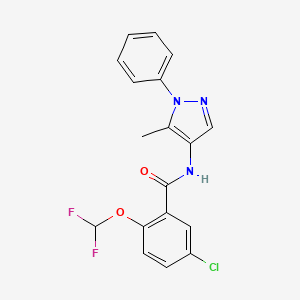
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
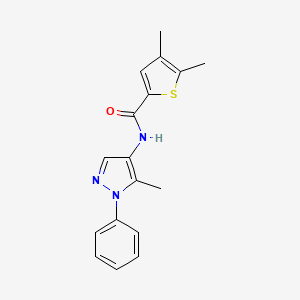
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
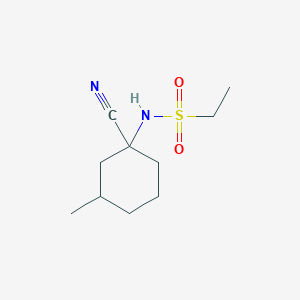
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
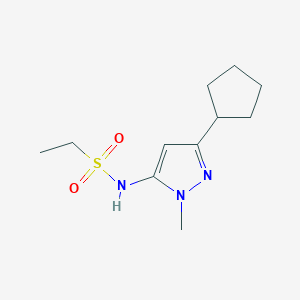

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
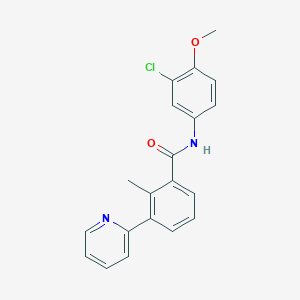
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
